4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
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Overview
Description
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. It is a white crystalline solid that is slightly soluble in water and has a melting point of 156-158 °C. This compound has been used in various laboratory experiments, including biochemical and physiological research.
Preparation Methods
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid can be synthesized through a two-step process. The first step involves the reaction of 2,2-dimethylpropionic acid with anhydrous hydrazine to form 2,2-dimethylpropionyl hydrazine. This intermediate is then reacted with benzoic acid in the presence of a base, such as sodium hydroxide, to form this compound. This synthesis method is relatively simple and can be scaled up for larger quantities.
Chemical Reactions Analysis
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the benzoic acid moiety, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid has been used in a variety of scientific research applications:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as cytochrome P450 and tyrosinase.
Chelating Agent: It is used as a chelating agent for metals like copper and iron, aiding in the study of their effects on biochemical processes.
Oxidative Stress Studies: It has been used to study the effects of oxidative stress on cells.
Drug Interaction Studies: It is employed to investigate the effects of certain drugs on cellular processes.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active sites of enzymes and preventing them from catalyzing reactions. Additionally, it acts as a chelating agent by binding to metals like copper and iron, preventing them from participating in biochemical reactions.
Comparison with Similar Compounds
4-[(2,2-Dimethylpropanoyl)amino]benzoic acid can be compared with similar compounds such as:
- 4-[(2,2-Dimethylpropanoyl)amino]benzoyl benzoic acid
- 4-[(2,2-Dimethylpropanamido)methyl]benzoic acid
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific inhibitory and chelating properties, making it valuable for enzyme inhibition and metal chelation studies.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZNWPBDLOXZLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338124 |
Source
|
Record name | 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56619-97-7 |
Source
|
Record name | 4-[(2,2-Dimethyl-1-oxopropyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56619-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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